molecular formula C11H15NO3S B6212262 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1873275-19-4

2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B6212262
CAS No.: 1873275-19-4
M. Wt: 241.31 g/mol
InChI Key: AVAXPQYOPIEOKX-UHFFFAOYSA-N
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Description

2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a cyclohexyloxy methyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-bromo-1-(cyclohexyloxy)methyl-1,3-thiazole with a suitable carboxylating agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar compounds to 2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylic acid include other thiazole derivatives like 2-aminothiazole and 2-mercaptothiazole. These compounds share the thiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique cyclohexyloxy methyl group in this compound distinguishes it from other thiazole derivatives, potentially offering unique biological activities and applications .

Properties

CAS No.

1873275-19-4

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-(cyclohexyloxymethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H15NO3S/c13-11(14)9-7-16-10(12-9)6-15-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14)

InChI Key

AVAXPQYOPIEOKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCC2=NC(=CS2)C(=O)O

Purity

95

Origin of Product

United States

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